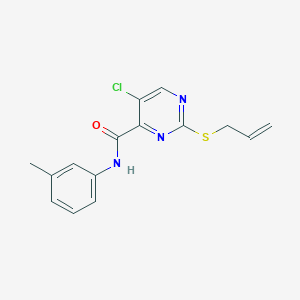

5-chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Description

5-chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by:

- A 5-chloro substituent on the pyrimidine ring.

- A prop-2-en-1-ylsulfanyl (allylsulfanyl) group at position 2 of the pyrimidine.

- A 3-methylphenyl (meta-methyl-substituted phenyl) group attached via the carboxamide nitrogen.

However, the provided evidence lacks explicit pharmacological data, necessitating a structural and functional comparison with analogues.

Properties

Molecular Formula |

C15H14ClN3OS |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

5-chloro-N-(3-methylphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C15H14ClN3OS/c1-3-7-21-15-17-9-12(16)13(19-15)14(20)18-11-6-4-5-10(2)8-11/h3-6,8-9H,1,7H2,2H3,(H,18,20) |

InChI Key |

UCOGMHDMYJVMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C |

Origin of Product |

United States |

Biological Activity

5-Chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential applications in therapeutics.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 283.77 g/mol. The structure features a pyrimidine core substituted with a chloro group, a methylphenyl moiety, and an allylthio group, which are pivotal for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of cancer therapy and antimicrobial activity. The following sections detail these mechanisms:

1. Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various pathways:

- Cell Cycle Arrest : The compound may induce G1 or G2/M phase arrest in cancer cells, leading to reduced cell division.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in various cancer cell lines, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

2. Antimicrobial Properties

The allylthio group is known to enhance the antimicrobial efficacy of compounds. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Studies

A series of studies have evaluated the anticancer potential of 5-chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and HepG2 (liver carcinoma), with IC50 values ranging from 10 to 20 µM.

- Mechanistic Insights : Molecular docking studies indicated strong binding affinity to key targets such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15 | Apoptosis induction |

| HepG2 | 12 | Cell cycle arrest |

| MCF7 | 18 | Inhibition of DNA synthesis |

Antimicrobial Activity

In antimicrobial assays, the compound exhibited notable activity against:

- Staphylococcus aureus : Effective at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed moderate inhibition at higher concentrations (100 µg/mL).

Case Studies

Recent clinical studies have explored the therapeutic potential of similar compounds:

- Combination Therapy : A case study involving the use of this compound in combination with standard chemotherapy agents demonstrated enhanced efficacy in tumor reduction compared to monotherapy.

- Resistance Studies : Investigations into resistance mechanisms revealed that co-administration with other agents could mitigate resistance development in certain cancer types.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Sulfur-Containing Groups at Position 2

- Allylsulfanyl (prop-2-en-1-ylsulfanyl) : Present in the target compound and BH52679 (). The unsaturated allyl group may enhance reactivity or metabolic susceptibility compared to saturated chains.

- Methylsulfanyl : Found in 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide (). The shorter chain reduces steric bulk but limits π-orbital interactions.

- Ethylsulfonyl : In 5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide (), the sulfonyl group is strongly electron-withdrawing, altering pyrimidine ring electronics.

Halogen Substituents at Position 5

All analogues retain the 5-chloro substituent, a common feature likely critical for electronic or steric interactions with biological targets.

Variations in the Carboxamide Substituent

The carboxamide nitrogen’s substitution significantly impacts molecular geometry and binding:

Structural and Functional Implications

- Electron Effects : The allylsulfanyl group in the target compound offers moderate electron donation compared to sulfonyl (strong electron withdrawal) or methylsulfanyl (neutral).

- Lipophilicity : The 3-methylphenyl group balances hydrophobicity, while piperazine () or methoxy () substituents may improve water solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.